2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylthio group, a pyridinyl-substituted piperidine, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the benzylthio group, the pyridinyl-substituted piperidine, and the acetamide linkage. Common synthetic routes may involve:
Formation of Benzylthio Group: This can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.
Synthesis of Pyridinyl-Substituted Piperidine: This step may involve the reaction of pyridine with piperidine under specific conditions to introduce the pyridinyl group.
Formation of Acetamide Linkage: The final step involves the reaction of the benzylthio and pyridinyl-substituted piperidine intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide: shares similarities with other compounds containing benzylthio, pyridinyl, and acetamide groups.
Imidazo[1,2-a]pyridines: These compounds are known for their biological activity and are used in medicinal chemistry.
Substituted Imidazoles: These heterocycles are key components in various applications, including pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-20(16-25-15-18-6-2-1-3-7-18)22-14-17-9-12-23(13-10-17)19-8-4-5-11-21-19/h1-8,11,17H,9-10,12-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHAQMCGNNKKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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